5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .Scientific Research Applications
Synthesis Methods
- Microwave-assisted Synthesis : This compound can be synthesized using a microwave-assisted cyclocondensation reaction, offering an environmentally friendly methodology with good yields (Gálvez et al., 2014).
- Ultrasound-promoted Synthesis : A regioselective synthesis method involving ultrasound irradiation has been developed, producing these compounds efficiently (Nikpassand et al., 2010).
Biomedical Applications
- Biological Evaluation for Cancer Treatment : Certain derivatives of this compound have shown potential as c-Met inhibitors, a promising area for cancer treatment (Liu et al., 2016).
- Antiproliferative Agents : Some pyrazole derivatives, including those related to this compound, have demonstrated efficacy as antiproliferative agents against various cancer cell lines (Ananda et al., 2017).
Chemical Properties and Applications
- Heterocyclic Compound Characteristics : The compound belongs to a group of heterocyclic compounds with significant chemical diversity and various synthetic methods. Its derivatives are used in numerous biomedical applications (Donaire-Arias et al., 2022).
- Antibacterial and Antioxidant Properties : Some derivatives have shown significant antibacterial and antioxidant properties, indicating potential for therapeutic applications (Variya et al., 2019).
properties
IUPAC Name |
5-cyclopropyl-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUPWDXNWRACSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(NN=C3N=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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